2,2-Dimethylbutanal
Overview
Description
2,2-Dimethylbutanal is an organic compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da .
Synthesis Analysis
This compound is produced from crude oil, natural liquid gases, and petroleum refining processes .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . It has a density of 0.8±0.1 g/cm3, a boiling point of 110.7±9.0 °C at 760 mmHg, and a vapour pressure of 23.4±0.2 mmHg at 25°C .Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 110.7±9.0 °C at 760 mmHg, and a vapour pressure of 23.4±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 34.9±3.0 kJ/mol and a flash point of 6.4±7.8 °C .Scientific Research Applications
Catalysis and Surface Characterization
- 2,2-Dimethylbutane, a structurally related compound to 2,2-Dimethylbutanal, is used in probing the nature of active sites in supported metal catalysts. Its structure, combining an isobutyl and an ethyl group, provides insights into hydrocarbon reactions on metal catalysts, including on Group 8-10 metals, copper, and rhenium (Burch & Paâl, 1994).
Surface Tension Studies
- The surface tension of 2,2-Dimethylbutane has been measured across a range of temperatures, providing valuable data for understanding the physical properties of similar hydrocarbons (Gao, Zhao, & Liu, 2009).
Molecular Dynamics and Physical Chemistry
- Research on the nuclear magnetic resonance absorption and thermal properties of crystalline solid solutions of 2,2-Dimethylbutane reveals insights into molecular rotation, translation, and the behavior of substances in various states including crystalline and glass (Aston, Segall, & Fuschillo, 1956).
Radiolysis and Chemical Reactions
- Studies on the gamma radiolysis of liquid 2,3-Dimethylbutane, a compound structurally similar to this compound, provide insights into the behavior of hydrocarbons under radiation, contributing to the understanding of chemical reactions under specific conditions (Castello, Grandi, & Munari, 1974).
Environmental Applications
- The potential use of 2,2-Dimethylbutane as an indicator for traffic emissions in atmospheric studies has been investigated. This application aids in assessing traffic contributions to hydrocarbon levels in the environment (Chang, Chen, Chou, & Liu, 2004).
Zeolite Characterization
- Adsorption studies of 2,2-Dimethylbutane in various zeolites help in understanding the structural characteristics of these materials, which are crucial in various industrial and environmental applications (Chen & Zones, 2007).
Chemical Synthesis
- This compound, and its derivatives have been used in chemical synthesis. For instance, the synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal demonstrates the compound's utility in producing novel chemical structures (D’hooghe, Van Driessche, & Kimpe, 2009).
Glass Transition and Phase Behavior
- The dynamics of glass-forming monohydroxy alcohols related to this compound are explored through field cycling 1H NMR relaxometry. Such studies are significant in understanding the phase behavior and dynamics of substances in their liquid and glassy states (Carignani et al., 2018).
Molecular Liquids and Vitrification
- Monte Carlo simulations of 2,2-Dimethylbutane's liquid and glassy phases provide insights into molecular reorientation and its role in structural changes during vitrification, a process relevant to understanding the behavior of many molecular liquids (Chakrabarti, Yashonath, & Rao, 1993).
Advanced Catalysis Design
- Studies on the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes using bimetallic catalysts highlight the application of this compound and its derivatives in designing advanced catalyst systems for specific chemical reactions (Rougé et al., 2019).
High-Pressure Crystal Studies
- Research involving high-pressure crystallization of 2,2-Dimethylbutane offers valuable data on crystal structures under varying conditions, contributing to the field of crystallography and material sciences (Bąk, Gajda, & Woźniak, 2015).
Microchannel Distillation
- The use of a rotating spiral microchannel in distillation, particularly for separating 2,2-dimethylbutane from mixtures, demonstrates innovative applications in chemical engineering and process optimization (Macinnes et al., 2010).
Adsorption and Diffusion in Zeolites
- The study of 2,2-Dimethylbutane's adsorption and diffusion in MFI zeolite crystals has implications for understanding the behavior of hydrocarbons in porous materials, which is important in various industrial applications including filtration and catalysis (Yu, Wyss, Noble, & Falconer, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
2,2-Dimethylbutanal, also known as Neohexane , is a chemical compound with the molecular formula C6H12O . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary widely depending on the biological system in which the compound is introduced.
Mode of Action
It’s known that the compound can interact with various biological molecules due to its chemical structure
Biochemical Pathways
It’s plausible that the compound could influence various metabolic processes due to its chemical structure
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical compounds
properties
IUPAC Name |
2,2-dimethylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPLKDUOPJZROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175110 | |
Record name | Butanal, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2094-75-9 | |
Record name | Butanal, 2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanal, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylbutanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2,2-Dimethylbutanal be used to synthesize heterocyclic compounds?
A1: Yes, this compound can be utilized in the synthesis of heterocyclic compounds. One example is the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles. This method involves reacting 4-chloro-2,2-dimethylbutanal, which is easily synthesized from this compound, with sodium bisulphite, a primary amine, and potassium cyanide in an aqueous solution []. This reaction provides a convenient and environmentally friendly route to these novel heterocyclic compounds.
Q2: Does this compound participate in photochemical reactions?
A2: Yes, this compound can participate in photochemical reactions, specifically with caffeine []. Unlike smaller aliphatic aldehydes, this compound, along with 2-methylpropanal and 2-methylbutanal, react with caffeine under UV irradiation to yield 8-alkylcaffeines as the major product. This reaction pathway differs from that of smaller aldehydes, highlighting the influence of steric hindrance on the reaction outcome.
Q3: What are the potential applications of 3,3-dimethylpyrrolidine-2-carbonitriles synthesized from this compound?
A3: While the provided research [] focuses on the synthesis method, 3,3-dimethylpyrrolidine-2-carbonitriles are valuable building blocks in organic synthesis. They hold potential applications in various fields, including:
Q4: Are there alternative synthetic routes to moenocinol that utilize this compound?
A4: The research primarily focuses on a specific synthetic route to moenocinol, the lipid component of the antibiotic moenomycin, using 4-chloro-2,2-dimethylbutanal derived from this compound []. While this paper doesn't explore alternative routes, exploring different synthetic strategies using this compound or related derivatives could be a potential area of future research. This could lead to the discovery of more efficient or cost-effective methods for synthesizing moenocinol and its analogs.
Q5: What spectroscopic techniques can be used to confirm the structure of compounds derived from this compound?
A5: Multiple spectroscopic techniques are valuable for characterizing compounds derived from this compound. The research highlights the use of:
- 1H-NMR spectroscopy: This technique was employed to confirm the cis-Δ2 configuration in both synthetic and naturally derived moenocinol []. The use of Eu(tmhd)3 as a lanthanide shift reagent further aided in analyzing the stereochemistry.
- General spectroscopic methods: While not explicitly detailed, the research mentions utilizing various spectroscopic techniques to establish the identity of the synthesized moenocinol with the natural product []. This likely includes techniques like infrared spectroscopy (IR) and mass spectrometry (MS), which provide complementary information about functional groups and molecular weight, respectively.
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